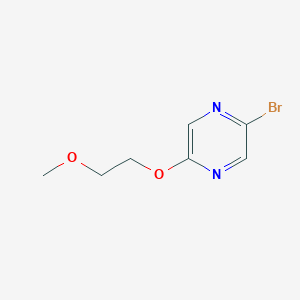

2-Bromo-5-(2-methoxyethoxy)pyrazine

説明

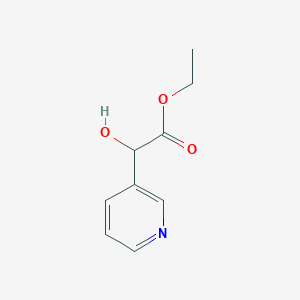

2-Bromo-5-(2-methoxyethoxy)pyrazine is a chemical compound with the formula C7H9BrN2O2 and a molecular weight of 233.06 . It is used for research and development .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazine ring substituted with a bromine atom and a 2-methoxyethoxy group . The exact structure is not available in the current resources.科学的研究の応用

1. Crystal Engineering and Microbiological Activity

Pyrazine derivatives have been studied for their structural characteristics and potential in crystal engineering. A study on Pyrazine-2-amidoxime, a structural analogue of pyrazine-2-carboxamide, revealed interesting intermolecular interactions and potential for antimicrobial activity, which can be relevant to similar pyrazine compounds like 2-Bromo-5-(2-methoxyethoxy)pyrazine (Chylewska et al., 2016).

2. Anti-Inflammatory Applications

Pyrrolo[1,2-a]pyrazines, synthesized from 2-bromo-5-methoxypyrazine, have shown moderate in vitro anti-inflammatory effects. This suggests potential applications of this compound in the development of anti-inflammatory agents (Zhou et al., 2013).

3. Precursors in Organic Synthesis

Pyrazine compounds, including brominated derivatives, are explored as precursors in organic synthesis. They are used to synthesize various pyrazole derivatives with potential applications in diverse fields, such as materials science and pharmaceuticals (Martins et al., 2013).

4. Optoelectronic Materials

Derivatives of pyrazine, such as 5,8-dibromo-2,3-bis(4-(decyloxy) phenyl) pyrido[4,3-b]pyrazine, have been used to develop polymeric electrochromic materials. These materials exhibit promising properties for applications in NIR electrochromic devices, suggesting potential uses for this compound in similar applications (Zhao et al., 2014).

5. Corrosion Inhibition

Pyrazine derivatives have been investigated for their potential as corrosion inhibitors. Studies on various pyrazine compounds, including their adsorption properties and interaction with metal surfaces, indicate potential applications of this compound in this field (Obot & Gasem, 2014).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed . It is advised to keep away from heat/sparks/open flames/hot surfaces .

特性

IUPAC Name |

2-bromo-5-(2-methoxyethoxy)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-11-2-3-12-7-5-9-6(8)4-10-7/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRPMRIKPZZZMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CN=C(C=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2981659.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2981667.png)

![2-(4-chlorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2981670.png)

![8-[(4-benzylpiperidin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2981674.png)